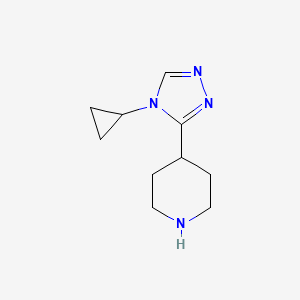
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine
Vue d'ensemble
Description
“4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine” is a unique chemical compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C11H18N4S1 . More detailed structural analysis would require specific experimental data or computational modeling.
Physical and Chemical Properties Analysis
The compound is available in solid form . It’s important to note that the storage temperature is room temperature . The compound has a molecular weight of 211.09 .
Applications De Recherche Scientifique
Triazole Derivatives in Drug Development
Triazole derivatives, including the 4H-1,2,4-triazole moiety, are significant in the development of new drugs due to their diverse biological activities. Research has shown that these compounds exhibit a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, antitumoral, and antiviral effects. The versatility of triazole derivatives comes from their ability to present several structural variations, maintaining the same numbers of carbon and nitrogen atoms, which makes them a focal point in synthesizing new chemical entities and pharmaceuticals. Notably, the synthesis of these derivatives also raises considerations for green chemistry, energy saving, and sustainability, reflecting a push towards more environmentally friendly research practices (Ferreira et al., 2013).
Piperidine Derivatives in Therapeutic Use
Piperidine derivatives are another class of compounds with significant scientific and therapeutic interest. These derivatives are key pharmacophoric groups in several antipsychotic agents, demonstrating that arylalkyl substituents can improve the potency and selectivity of binding affinity at D2-like receptors. The exploration of these derivatives underlines the importance of specific structural features in developing targeted therapies (Sikazwe et al., 2009).
Furthermore, the piperazine scaffold, closely related to piperidine, is integral in numerous marketed drugs across various therapeutic categories, including anticancer, antiviral, and anti-inflammatory agents. The structural modification of the piperazine nucleus significantly impacts the medicinal potential of resulting molecules, highlighting the scaffold's flexibility in drug discovery. This adaptability underscores the piperazine and piperidine rings' contribution to identifying and designing new drug candidates with enhanced pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).
Safety and Hazards
The compound is classified under GHS07 and GHS09 hazard pictograms . It has hazard statements H315 - H319 - H410, indicating that it can cause skin irritation, serious eye irritation, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .
Analyse Biochimique
Biochemical Properties
4-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation, thereby modulating its activity.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to changes in downstream signaling events . Additionally, this compound can affect the expression of specific genes, either upregulating or downregulating their transcription, which in turn impacts cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular processes . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, this compound may inhibit or activate specific enzymes, leading to changes in the concentration of metabolites and the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its activity and function. For instance, binding to transporters may facilitate the uptake of the compound into cells, while interactions with binding proteins may affect its distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
Propriétés
IUPAC Name |
4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-9(1)14-7-12-13-10(14)8-3-5-11-6-4-8/h7-9,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMXTDPZRWMBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


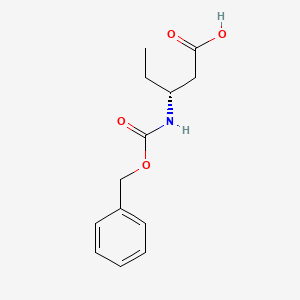
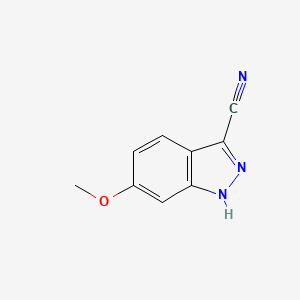

![[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B1416100.png)
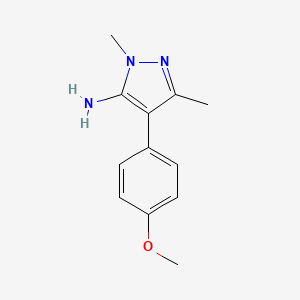


![4-(4-Formyl-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416106.png)
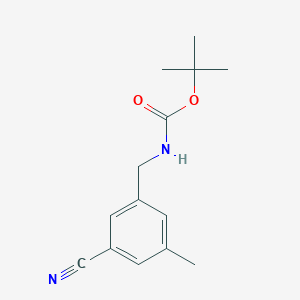


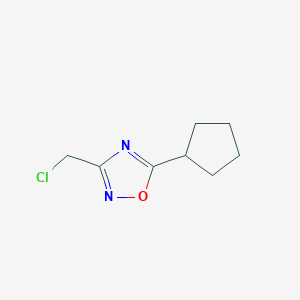
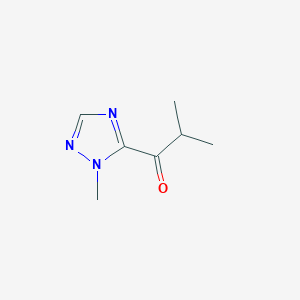
![4-(2-Bromo-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416117.png)
